![molecular formula C23H25N5O4 B2834270 1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351658-15-5](/img/structure/B2834270.png)

1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

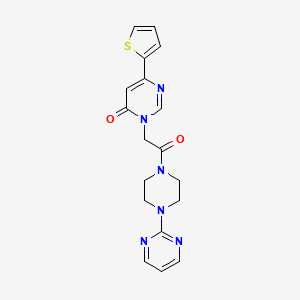

The compound “1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The exact structure of the compound can be determined using two-dimensional homonuclear (1 H- 1 H COSY) and heteronuclear correlation analyses (1 H– 13 C HSQC and HMBC) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, after the Mizoroki–Heck reaction, a compound was subjected to a two-step reduction, obtaining a fully saturated analog, which was subject to fluorination with NFSI and NaH, followed by hydrolysis in 12 M HCl .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-pot Synthesis : A one-pot synthesis method for imidazo[1,2-a]pyridines, like the compound , was developed using benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides under mild Kornblum conditions. This method achieved excellent yields of the imidazo[1,2-a]pyridines (Adib, Sheikhi, & Rezaei, 2011).

Novel Synthesis Approaches : Novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, closely related to the compound, were synthesized. This involved a reaction between 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing the compound's versatility in synthesis (Goli-Garmroodi et al., 2015).

Corrosion Inhibition : Synthesized benzimidazole derivatives, similar to the compound , have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).

Biological and Pharmacological Research

Antiulcer Agents : Imidazo[1,2-a]pyridines, structurally similar to the compound, have been synthesized as potential antiulcer agents. Though they didn't show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antirhinovirus Activity : Imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents. Their synthesis involved a stereospecific process, showcasing their potential in developing antiviral drugs (Hamdouchi et al., 1999).

Synthesis of CGRP Receptor Antagonists : The compound's structure is found in over 1000 unique CGRP receptor antagonists. Efficient synthesis methods for this structure have been developed, indicating its significance in pharmacology (Leahy et al., 2012).

Material Science Applications

- Photophysical Investigation : Imidazo[1,5-a]pyridine derivatives, closely related to the compound, have been used as fluorescent probes in liposome models. These studies highlight the potential use of such compounds in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-[[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5.C2H2O4/c1-2-6-20-19(5-1)22-16-26(20)13-17-8-11-24(12-9-17)14-18-15-25-10-4-3-7-21(25)23-18;3-1(4)2(5)6/h1-7,10,15-17H,8-9,11-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGIWXZYIPERIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC4=CN5C=CC=CC5=N4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride](/img/structure/B2834192.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834193.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2834194.png)

![1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2834195.png)

![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2834196.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B2834199.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![[4-Methoxy-3-(2-propynyloxy)phenyl]methanol](/img/structure/B2834206.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)